molecular formula C7H10N4O4 B3255145 (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine CAS No. 250275-37-7

(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine

Cat. No.: B3255145
CAS No.: 250275-37-7
M. Wt: 214.18 g/mol
InChI Key: KJTKPBACDDFPHU-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both nitro and glycine groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine typically involves the nitration of an imidazole precursor followed by the introduction of the glycine moiety. One common method includes the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid to yield 1,2-dimethyl-4-nitroimidazole. This intermediate is then reacted with glycine under appropriate conditions to form the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

    Condensation: The glycine moiety allows for condensation reactions with other amino acids or peptides.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

    Condensation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide coupling.

Major Products:

    Reduction: Formation of 1,2-dimethyl-4-aminoimidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

    Condensation: Peptide-linked imidazole compounds.

Scientific Research Applications

(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their function and contributing to its biological activity .

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole with antimicrobial properties.

    Tinidazole: Used for similar applications in treating infections.

    Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

Uniqueness: (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is unique due to the presence of the glycine moiety, which can enhance its solubility and bioavailability compared to other nitroimidazoles. This structural feature may also allow for additional interactions with biological targets, potentially broadening its range of applications .

Properties

IUPAC Name

2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c1-4-9-7(11(14)15)6(10(4)2)8-3-5(12)13/h8H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTKPBACDDFPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
Reactant of Route 2
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
Reactant of Route 3
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
Reactant of Route 4
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
Reactant of Route 5
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
Reactant of Route 6
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine

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